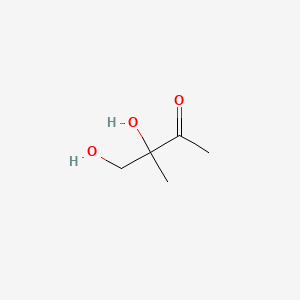
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is an organic compound with the molecular formula C5H10O3. It is a secondary α-hydroxy ketone, known for its role in various chemical and biological processes. This compound is also referred to as 3-Hydroxy-3-methylbutan-2-one .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) can be achieved through several methods. One common approach involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Another method includes the addition of water in the presence of dilute sulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
科学的研究の応用
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and can be used in studies related to enzyme function and regulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A closely related compound with similar chemical properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another compound with similar functional groups but different structural features.
Uniqueness
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C5H10O3 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC名 |
3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3 |
InChIキー |
ILAYTWAIZAKGGA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8504164.png)

![1-[4-(4-Methoxy-phenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-yl]-ethanone](/img/structure/B8504192.png)
![(3S,8aS)-3-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8504206.png)
![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)
